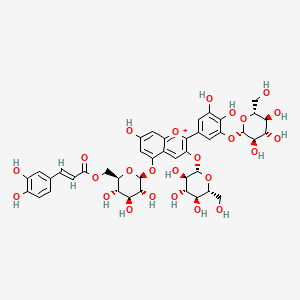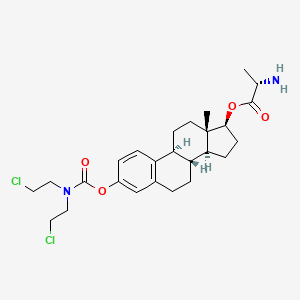
(S)-Alprenolol tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alprenolol tartrate, (S)- is a 5-HT1A antagonist.
Aplicaciones Científicas De Investigación
Application in Drug Release Studies
(S)-Alprenolol tartrate has been studied in the context of controlled drug release. Rao, Devi, and Buri (1988) investigated the release of beta-adrenergic blockers, including alprenolol, from cellulose matrices. They found that the release rate decreased in a nonlinear manner as the ratio of total polymer to drug increased. This research is significant in developing drug formulations that ensure consistent and controlled release of active substances (Rao, Devi, & Buri, 1988).
Baveja, Rao, and Devi (1987) extended this research to hydrophilic matrix tablets, using beta-adrenergic blockers, including alprenolol hydrochloride, to achieve nearly zero-order release. This indicates that (S)-Alprenolol tartrate can be effectively used in sustained-release drug formulations (Baveja, Rao, & Devi, 1987).
Application in Analytical Chemistry
In analytical chemistry, the characteristics of (S)-Alprenolol tartrate have been utilized in studies of enantioselective distribution. Abe et al. (1995) showed that racemic amino-alcohols, including alprenolol, exhibited different distribution behaviors in a two-phase system. This research is essential for understanding the separation processes of chiral compounds (Abe et al., 1995).
Karlsson, Berglin, and Charron (1998) investigated the robustness of chromatographic separation of alprenolol and related substances. They demonstrated that alprenolol could be separated with high efficiency on a graphitic carbon stationary phase, highlighting its utility in analytical methodologies (Karlsson, Berglin, & Charron, 1998).
Application in Pharmacological Research
In pharmacological research, (S)-Alprenolol tartrate's properties have been explored in various studies. Lefkowitz and colleagues (1974, 1975) used alprenolol in their studies of beta-adrenergic receptors, particularly in identifying binding sites in frog erythrocytes and cardiac muscle. This work has contributed significantly to understanding beta-adrenergic receptor pharmacology and its role in various physiological processes (Lefkowitz, 1974)(Lefkowitz, 1975).
Pitha et al. (1980) explored the use of alprenolol as a beta-adrenergic antagonist in their studies on receptor and antibody interactions. Their work highlights the potential of (S)-Alprenolol tartrate in developing tools for investigating the molecular properties of binding sites for beta-adrenergic drugs (Pitha, Zjawiony, Lefkowitz, & Caron, 1980).
Propiedades
Número CAS |
16768-36-8 |
|---|---|
Nombre del producto |
(S)-Alprenolol tartrate |
Fórmula molecular |
C19H29NO8 |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;(2S)-1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H23NO2.C4H6O6/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;5-1(3(7)8)2(6)4(9)10/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-;1-,2-/m01/s1 |
Clave InChI |
MADUQKMQKQDWJH-CJDDZGJJSA-N |
SMILES isomérico |
CC(C)NC[C@@H](COC1=CC=CC=C1CC=C)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC(C)NCC(COC1=CC=CC=C1CC=C)O.C(C(C(=O)O)O)(C(=O)O)O |
Apariencia |
Solid powder |
Otros números CAS |
16768-36-8 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Alprenolol tartrate, (S)-; (S)-Alprenolol tartrate; l-Alprenolol bitartrate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate](/img/structure/B1665188.png)

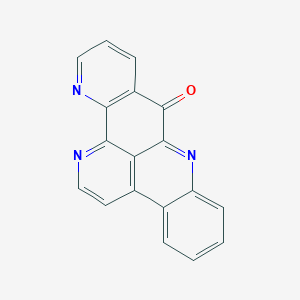
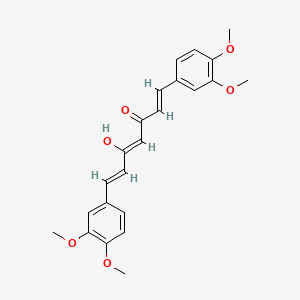
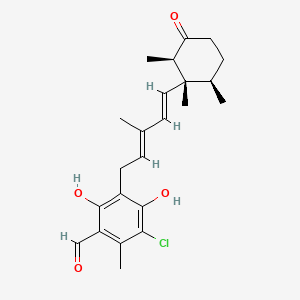
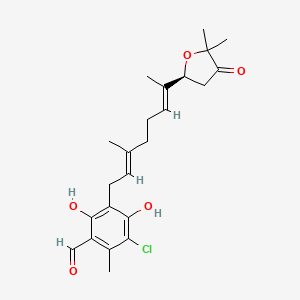
![4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine](/img/structure/B1665197.png)

![(Z)-7-[(1R,2R,5S)-2-[(E,3R)-4-Fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1665200.png)
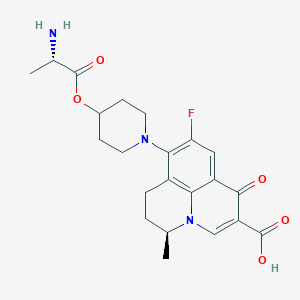
![2-[[(1S)-1-carboxyethyl]amino]propanoic acid](/img/structure/B1665203.png)
